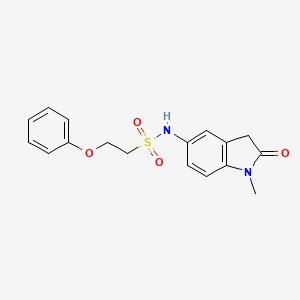

N-(1-methyl-2-oxoindolin-5-yl)-2-phenoxyethanesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(1-methyl-2-oxoindolin-5-yl)-2-phenoxyethanesulfonamide” is a compound belonging to the sulfonamide family, known for their wide range of biological and chemical properties. Sulfonamides are significant in medicinal chemistry due to their inhibitory activity against various enzymes and potential for drug development.

Synthesis Analysis

The synthesis of sulfonamide derivatives, including compounds similar to “N-(1-methyl-2-oxoindolin-5-yl)-2-phenoxyethanesulfonamide,” often involves multi-step reactions starting from indolin-2-one substrates or their analogs. These processes may include reactions such as the formation of thiazolidinone rings, cyclization, and sulfonamide linkage formation (Eldehna et al., 2017).

Molecular Structure Analysis

Molecular structure analysis of sulfonamide compounds reveals a diverse range of configurations, including interactions between the sulfonamide group and adjacent molecular moieties. X-ray diffraction, IR, NMR, and mass spectrometry are commonly used to characterize these compounds and elucidate their molecular geometry, confirming the presence of key functional groups (Sarojini et al., 2012).

Chemical Reactions and Properties

Sulfonamide derivatives, such as “N-(1-methyl-2-oxoindolin-5-yl)-2-phenoxyethanesulfonamide,” participate in a variety of chemical reactions. These include electrophilic and nucleophilic substitutions, cyclization reactions, and interactions with enzymes like carbonic anhydrase. Their reactivity is significantly influenced by the electronic nature of the sulfonamide group and its neighboring substituents (Eldehna et al., 2017).

Physical Properties Analysis

The physical properties of sulfonamide compounds, including solubility, melting point, and crystalline structure, are crucial for their application in drug formulation and chemical reactions. These properties are determined by the compound's molecular structure and functional groups, with variations observed based on substituent types and positions (Marx & Rassat, 2002).

Chemical Properties Analysis

The chemical properties of “N-(1-methyl-2-oxoindolin-5-yl)-2-phenoxyethanesulfonamide” include its reactivity towards nucleophiles and electrophiles, stability under various conditions, and interactions with biological targets. These properties are influenced by the electronic effects of the sulfonamide group and the steric hindrance provided by its substituents. Computational studies, such as density functional theory (DFT), further elucidate these chemical properties, including charge distribution and potential reactive sites (Sarojini et al., 2012).

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

N-(1-methyl-2-oxoindolin-5-yl)-2-phenoxyethanesulfonamide derivatives have been explored for their potential as anticancer agents. A study by El-Sharief et al. (2019) involved the design, synthesis, and biological activity evaluation of novel indole derivatives, showing broad-spectrum anticancer activity against several cancer cell lines with IC50 values less than 10 µM. These compounds have also demonstrated promising activity against EGFR, surpassing Lapatinib, a known cancer therapy drug (El-Sharief et al., 2019).

Antibacterial Properties

Research by Özdemir et al. (2009) on sulfonamide derivatives and their metal complexes unveiled their significant antibacterial activities against both gram-positive and gram-negative bacteria. This study highlights the potential of these compounds in addressing bacterial infections (Özdemir et al., 2009).

Receptor Selectivity and CNS Disorders

A study on N-alkylated arylsulfonamides of (aryloxy)ethyl piperidines investigated their selectivity for the 5-HT7 receptor versus a multireceptor profile. These compounds were found to be potent and selective 5-HT7 receptor antagonists, displaying antidepressant-like and pro-cognitive properties, suggesting a polypharmacological approach to treating complex diseases of the central nervous system (Canale et al., 2016).

Drug Metabolism Studies

The application of biocatalysis in drug metabolism studies, particularly in the preparation of mammalian metabolites of biaryl-bis-sulfonamide compounds, was explored using Actinoplanes missouriensis. This approach provided insights into the metabolism of these compounds, facilitating the structural characterization of metabolites by nuclear magnetic resonance spectroscopy (Zmijewski et al., 2006).

Eigenschaften

IUPAC Name |

N-(1-methyl-2-oxo-3H-indol-5-yl)-2-phenoxyethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O4S/c1-19-16-8-7-14(11-13(16)12-17(19)20)18-24(21,22)10-9-23-15-5-3-2-4-6-15/h2-8,11,18H,9-10,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEDHTWFIPZUTEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)CCOC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,5-difluorobenzyl)-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2484049.png)

![3-[2-(2-thienyl)ethyl]-7-{[2-(trifluoromethyl)benzyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2484058.png)

![2-[6-(4-Bromophenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2484062.png)